methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate
Description
Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate is a chiral spirocyclic compound characterized by a 1,4-dioxaspiro[4.5]decane core with a methyl ester functional group attached via a methylene bridge. The (3S)-stereochemistry at the spirocyclic center imparts distinct stereochemical and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates . Its CAS registry number, 317338-46-8, is widely referenced in commercial catalogs, with industrial-grade availability priced at ¥11,122.00 per gram .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)7-9-8-14-11(15-9)5-3-2-4-6-11/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
FKXHYCKLEVTYOW-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@H]1COC2(O1)CCCCC2 |
Canonical SMILES |
COC(=O)CC1COC2(O1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate typically involves the formation of the spiroketal core followed by esterification. One common method starts with the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spiroketal intermediate. This intermediate is then subjected to esterification with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiroketal-containing natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in biochemical pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate (CAS 93635-76-8)
Key Differences :
- Structure : Features an ethyl ester and a conjugated double bond (ylidene group) at the 8-position of the spiro ring.
- Reactivity : The α,β-unsaturated ester system enhances electrophilicity, enabling Michael addition reactions absent in the target compound.
- Similarity Score : 0.63 (based on functional group and spiro core alignment) .
Ethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0)
Key Differences :
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid
Key Differences :
- Structure : Replaces oxygen atoms in the dioxaspiro ring with nitrogen, forming a diazaspiro system.
- Hydrogen Bonding: Increased hydrogen bond donors (2 vs. 0 in the target compound) enhance solubility in polar solvents .
- Bioactivity : The diaza scaffold is common in protease inhibitors, suggesting divergent pharmacological applications .
Stereochemical Variants and Diastereomers
Stereoisomerism significantly impacts physicochemical and biological properties:
- (2R,3R)- and (2S,3S)-Diastereomers: These enantiomers, such as (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), exhibit distinct crystallographic packing and chiral recognition properties .
- Synthesis : Asymmetric methods using BuLi and trimethyltin chloride achieve high enantiomeric excess (e.g., 95% ee for (3S)-configured derivatives) .
Physicochemical Properties Comparison
Biological Activity
Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate is a compound characterized by its unique spirocyclic structure, which is known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a complex molecular structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of 200.24 g/mol. Its structure includes a spirocyclic moiety, which is often associated with diverse biological effects.
Antimicrobial Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In assays measuring free radical scavenging activity, the compound exhibited a dose-dependent response.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
This indicates its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound can be attributed to its interaction with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Scavenging Free Radicals : Its structure allows it to effectively neutralize free radicals, reducing oxidative damage.
- Modulation of Signal Transduction Pathways : It may influence pathways related to inflammation and immune response.
Case Studies
A notable case study involved the administration of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to the control group (p < 0.05). Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
